Elucidation of the Chemical Structure of (S)-2-amino-5-phenylpentanoic Acid: A Technical Guide
Elucidation of the Chemical Structure of (S)-2-amino-5-phenylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of (S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical development and peptide synthesis. This document outlines the key spectroscopic data, experimental protocols, and relevant biological context to facilitate a comprehensive understanding of this molecule.
Molecular Identity and Physicochemical Properties
(S)-2-amino-5-phenylpentanoic acid, also known as 5-phenyl-L-norvaline, is a chiral amino acid. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (2S)-2-amino-5-phenylpentanoic acid |
| CAS Number | 62777-25-7 |
| Appearance | White to off-white powder or crystals |
Spectroscopic Data for Structural Confirmation
The definitive structure of (S)-2-amino-5-phenylpentanoic acid is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.42-7.25 | multiplet | 5H | - | Aromatic protons (C₆H₅) |
| 3.71 | triplet | 1H | 6.0 | α-proton (CH-NH₂) |
| 2.69 | triplet | 2H | 6.4 | Methylene protons (CH₂-Ph) |
| 1.85 | multiplet | 2H | - | Methylene protons (CH₂-CH₂-Ph) |
| 1.70 | multiplet | 2H | - | Methylene protons (CH-CH₂) |
Note: Spectrum acquired in CD₃OD at 400 MHz.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~175 | Carbonyl carbon (C=O) |
| ~142 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~55 | α-carbon (CH-NH₂) |
| ~36 | Methylene carbon (CH₂-Ph) |
| ~32 | Methylene carbon (CH₂-CH₂-Ph) |
| ~28 | Methylene carbon (CH-CH₂) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For (S)-2-amino-5-phenylpentanoic acid, the expected protonated molecule is observed.
| Parameter | Value |
| Calculated [M+H]⁺ | 194.12 |
| Measured [M+H]⁺ | 194.4 |
Infrared (IR) Spectroscopy
Specific IR data for (S)-2-amino-5-phenylpentanoic acid is not available in the reviewed literature. However, the expected characteristic absorption bands would include:
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~3000-3100 cm⁻¹: Aromatic and Aliphatic C-H stretching
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~2500-3000 cm⁻¹: O-H stretching (from the carboxylic acid)
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~1700-1725 cm⁻¹: C=O stretching (from the carboxylic acid)
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~1500-1600 cm⁻¹: N-H bending (from the amine group) and aromatic C=C stretching
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~1450 and ~1380 cm⁻¹: C-H bending
Experimental Protocols
Detailed methodologies for the synthesis and characterization of (S)-2-amino-5-phenylpentanoic acid are crucial for its application in research and development.
Synthesis Protocols
Two primary synthetic routes are described in the literature.
This method involves the reduction of a precursor to yield the desired product.
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Dissolution: Dissolve L-styryl alanine (1 equivalent) in methanol.
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Inert Atmosphere: Flush the reaction vessel with nitrogen.
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Catalyst Addition: Add a catalytic amount of 10% palladium on carbon.
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Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.
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Work-up: Filter the reaction mixture through diatomaceous earth to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain (S)-2-amino-5-phenylpentanoic acid as a white powder.
This method builds the carbon skeleton through an alkylation reaction followed by hydrolysis.
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Base Formation: Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal.
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Malonic Ester Addition: Add diethyl acetamidomalonate to the stirred sodium ethoxide solution under a nitrogen atmosphere and reflux for 30 minutes.
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Alkylation: Add 1-bromo-3-phenylpropane to the reaction mixture and reflux overnight.
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Work-up: Cool the reaction mixture to room temperature, filter to remove the precipitate, and remove the solvent by distillation under reduced pressure.
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Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 14 hours.
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Purification: After cooling, wash the aqueous phase with ether. Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide.
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Isolation: Collect the precipitated product by filtration, dry, and recrystallize from an ethanol-water mixed solvent.
Spectroscopic Analysis Protocols
Standard protocols for the spectroscopic analysis of amino acids should be followed.
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Sample Preparation: Dissolve 5-10 mg of the amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically used.
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Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
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Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
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Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.
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Detection: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Visualized Workflows and Pathways
Visual representations of the molecular structure, synthesis, and a relevant biological pathway aid in the conceptual understanding of (S)-2-amino-5-phenylpentanoic acid.
